molecular formula C14H14ClNO2 B2415318 3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride CAS No. 2243513-91-7

3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride

Cat. No.: B2415318
CAS No.: 2243513-91-7
M. Wt: 263.72
InChI Key: JZAWCZWUWGOLGL-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C14H13NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride typically involves the reaction of 3-(Aminomethyl)benzoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid hydrochloride: Similar in structure but with different functional groups.

    3-Aminobenzenecarboxylic acid: Another related compound with similar applications.

    3-(Aminomethyl)benzeneboronic acid hydrochloride: Used in similar chemical reactions and applications .

Uniqueness

3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWCZWUWGOLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243513-91-7
Record name 3-[3-(aminomethyl)phenyl]benzoic acid hydrochloride
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